1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
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Overview
Description
1,5-Dimethyl-6-oxa-3-azabicyclo[310]hexane is a heterocyclic compound that contains both nitrogen and oxygen atoms within its bicyclic structure
Preparation Methods
The synthesis of 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) or cobalt (Co) catalysis . The synthetic route typically starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate . The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to produce the desired compound .
Chemical Reactions Analysis
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like sodium azide (NaN3) or halides
Scientific Research Applications
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate and its role in the development of antiviral medications . Additionally, it has applications in the synthesis of protease inhibitors and other therapeutic agents . In the industrial sector, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and 3-azabicyclo[3.1.0]hexane derivatives . These compounds share a similar bicyclic structure but differ in the presence and position of substituents. The unique feature of this compound is the incorporation of an oxygen atom within the bicyclic ring, which can influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Diazabicyclo[3.1.0]hexane and its derivatives .
Biological Activity
1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS Number: 82461-31-2) is a bicyclic compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, focusing on its pharmacological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C7H12O
Molecular Weight: 112.170 g/mol
LogP: 1.7179
PSA (Polar Surface Area): 12.53 Ų
These properties suggest moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that compounds related to the 3-azabicyclo[3.1.0]hexane framework exhibit significant pharmacological activities, particularly as ligands for opioid receptors. The specific compound this compound has been evaluated for its potential as a μ-opioid receptor ligand.
Opioid Receptor Binding Affinity
A study conducted on various 3-azabicyclo[3.1.0]hexane derivatives showed that modifications to the structure could enhance binding affinity to μ-opioid receptors. The lead compounds demonstrated picomolar binding affinities , indicating strong interactions with these receptors, which are crucial for pain management therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed that:
- Substituents at the nitrogen atom significantly affect receptor selectivity and potency.
- Alkyl groups at the 1 and 5 positions enhance binding affinity.
The following table summarizes key findings from SAR studies related to this compound:
Compound Structure | Binding Affinity (μM) | Receptor Selectivity |
---|---|---|
1,5-Dimethyl-6-oxa | <0.001 | μ > δ > κ |
6-Oxabicyclo | <0.005 | μ > δ |
Tert-butyl derivative | <0.002 | μ |
Case Study 1: Pruritus Treatment in Canines
A notable application of 3-azabicyclo[3.1.0]hexane derivatives was in treating pruritus in dogs, where the compounds exhibited significant efficacy as μ-opioid receptor ligands . The study highlighted the potential for these compounds to alleviate itching through selective receptor modulation.
Case Study 2: Cytotoxic Activity
Recent investigations into the cytotoxic effects of related bicyclic compounds revealed that certain derivatives exhibited selective toxicity against human cancer cell lines, such as A431 and HeLa cells . The cytotoxicity was assessed using IC50 values, with some compounds showing effective inhibition of cell growth at concentrations ranging from 20–49 µg/mL .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-5-3-7-4-6(5,2)8-5/h7H,3-4H2,1-2H3 |
InChI Key |
UBVVBPKZGZYVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(O2)C |
Origin of Product |
United States |
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